1-(4-Methylphenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(4-Methylphenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a thiadiazole ring, which is further substituted with a 4-methylphenyl and a 1-phenylethyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Substitution Reactions: The thiadiazole intermediate is then subjected to electrophilic substitution reactions to introduce the 1-phenylethyl group.
Urea Formation: The final step involves the reaction of the substituted thiadiazole with 4-methylphenyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(4-Methylphenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring and urea moiety play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-Methylphenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea include other thiadiazole derivatives and urea-based compounds. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. For example:
1-(4-Methylphenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]thiourea: Similar structure but with a thiourea moiety, which may exhibit different reactivity and biological activity.
1-(4-Methylphenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]carbamate: Contains a carbamate group instead of urea, affecting its stability and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-8-10-15(11-9-12)19-17(23)20-18-22-21-16(24-18)13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYACYSDGDULDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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